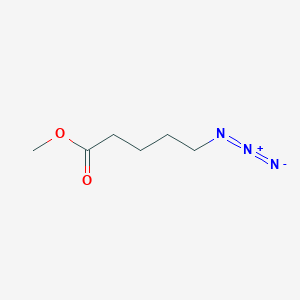

Methyl 5-azidopentanoate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-azidopentanoate can be synthesized through several methods. One common approach involves the reaction of 5-bromopentanoic acid methyl ester with sodium azide in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, leading to the substitution of the bromine atom with an azido group .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance production efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-azidopentanoate undergoes various chemical reactions, including:

Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, and suitable solvents.

Substitution: Sodium azide, suitable solvents, and reflux conditions.

Cycloaddition: Alkynes, copper catalysts, and appropriate solvents.

Major Products Formed:

Reduction: Formation of 5-aminopentanoic acid methyl ester.

Substitution: Formation of various substituted pentanoic acid methyl esters.

Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

Methyl 5-azidopentanoate has diverse applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of other organic compounds, particularly in click chemistry for the formation of triazoles.

Biology: It is used in bioconjugation techniques to label biomolecules with azido groups, facilitating the study of biological processes.

Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-azidopentanoate primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions, such as cycloaddition and reduction. In biological systems, the azido group can be reduced to an amine, which can then interact with biomolecules, leading to various biological effects .

Comparison with Similar Compounds

- Methyl 5-azidovalerate

- 5-azidovaleric acid methyl ester

- Pentanoic acid, 5-azido-, methyl ester

Comparison: Methyl 5-azidopentanoate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis. Its azido group provides a unique handle for various chemical transformations, making it a valuable compound in both research and industrial applications .

Biological Activity

Methyl 5-azidopentanoate is a compound of significant interest in various fields of biological research, particularly due to its unique azide functional group, which facilitates bioorthogonal reactions. This article explores the biological activity of this compound, detailing its applications, mechanisms of action, and relevant case studies.

This compound can be synthesized through the azidation of methyl 5-bromopentanoate using sodium azide in a polar solvent like dimethyl sulfoxide (DMSO). The reaction typically yields high purity and efficiency, making it suitable for further biological applications .

Applications in Biological Research

1. Bioconjugation and Drug Development

- This compound serves as a versatile linker in bioconjugation processes. Its azide group can react with various biomolecules, facilitating the development of targeted drug delivery systems. This capability is particularly useful in creating conjugates that can selectively deliver therapeutic agents to specific cells or tissues .

2. Click Chemistry

- The compound is integral to click chemistry, a method that allows for the rapid and efficient synthesis of complex molecules. Its azide functionality enables the formation of stable triazole linkages with alkyne-containing partners, which is useful in synthesizing diverse organic compounds and materials .

3. Polymer Chemistry

- This compound is utilized in the production of functionalized polymers. These polymers can be engineered for specific properties beneficial for applications in coatings, adhesives, and biomedical devices .

4. Fluorescent Probes

- The incorporation of this compound into fluorescent probes enhances imaging techniques in biological research. This application allows researchers to visualize cellular processes in real-time, aiding in various studies related to cell biology and pathology .

The biological activity of this compound primarily stems from its ability to participate in bioorthogonal reactions without interfering with native biochemical processes. The azide group can be selectively reacted under mild conditions, making it an ideal candidate for applications where biological compatibility is essential.

Case Study 1: Targeted Drug Delivery

In a study exploring the use of this compound for targeted drug delivery, researchers synthesized a conjugate that demonstrated enhanced uptake by cancer cells compared to non-targeted controls. The study highlighted the potential of azide-based linkers in improving the specificity and efficacy of therapeutic agents .

Case Study 2: Imaging Techniques

Another investigation focused on using this compound in fluorescent probes for imaging cellular dynamics. The results indicated that cells labeled with these probes exhibited clear fluorescence signals, allowing for detailed observation of cellular activities over time .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Bioconjugation | Serves as a linker for targeted drug delivery systems |

| Click Chemistry | Facilitates efficient synthesis of complex organic compounds |

| Polymer Chemistry | Used in creating functionalized polymers for various applications |

| Fluorescent Probes | Enhances imaging techniques for real-time visualization of cellular processes |

Properties

IUPAC Name |

methyl 5-azidopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-11-6(10)4-2-3-5-8-9-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEZMRVNSROGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00561681 | |

| Record name | Methyl 5-azidopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127811-93-2 | |

| Record name | Methyl 5-azidopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00561681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.